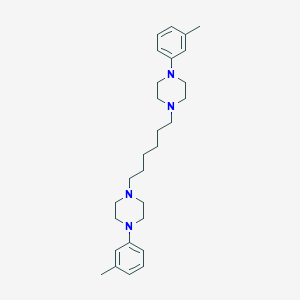

1,6-Bis(4-m-tolylpiperazin-1-yl)hexane

Beschreibung

Note: The provided evidence primarily focuses on 1,6-bis(1-benzimidazolyl)hexane and its metal complexes rather than the compound specified in the query. For clarity, this article will address the compound extensively discussed in the evidence while acknowledging structural analogs for comparison.

1,6-Bis(1-benzimidazolyl)hexane is a bis-heterocyclic ligand featuring two benzimidazole groups connected by a hexane backbone. It is synthesized via condensation of 1,6-dibromohexane with benzimidazole derivatives . The compound exhibits strong coordination capabilities, forming polymeric metal complexes with Mn(II), Co(II), Cu(II), Zn(II), and Ag(I) ions . These complexes are characterized by IR, UV-Vis, NMR, and mass spectrometry, with proposed polymeric structures due to bridging benzimidazole ligands .

The ligand and its metal complexes demonstrate significant antifungal activity against soil-borne pathogens such as Rhizoctonia solani, Fusarium oxysporum, Fusarium solani, and Pythium aphanidermatum. Notably, the Cu(II) and Co(II) complexes achieve 100% inhibition of fungal growth at 20 ppm, outperforming commercial fungicides in some cases .

Eigenschaften

Molekularformel |

C28H42N4 |

|---|---|

Molekulargewicht |

434.7 g/mol |

IUPAC-Name |

1-(3-methylphenyl)-4-[6-[4-(3-methylphenyl)piperazin-1-yl]hexyl]piperazine |

InChI |

InChI=1S/C28H42N4/c1-25-9-7-11-27(23-25)31-19-15-29(16-20-31)13-5-3-4-6-14-30-17-21-32(22-18-30)28-12-8-10-26(2)24-28/h7-12,23-24H,3-6,13-22H2,1-2H3 |

InChI-Schlüssel |

CQEUVRXXXLSTIL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCCCCCN3CCN(CC3)C4=CC=CC(=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-m-tolylpiperazine in the presence of a base. The reaction conditions often include:

Solvent: Commonly used solvents include acetonitrile or dimethylformamide.

Base: Potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen atoms.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane may involve similar synthetic routes but on a larger scale. The process may include:

Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,6-Bis(4-m-tolylpiperazin-1-yl)hexan kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Die Piperazinringe können Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle als Katalysator.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Oxidation: Produkte können oxidierte Derivate der Piperazinringe umfassen.

Reduktion: Reduzierte Formen der Verbindung mit hydrierten Piperazinringen.

Substitution: Alkylierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,6-Bis(4-m-tolylpiperazin-1-yl)hexan beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen:

Molekularziele: Dopamin D3- und Serotonin 5-HT1A- und 5-HT2A-Rezeptoren.

Beteiligte Pfade: Die Verbindung wirkt als Ligand, bindet an diese Rezeptoren und moduliert ihre Aktivität.

Wirkmechanismus

The mechanism of action of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane involves its interaction with specific molecular targets:

Molecular Targets: Dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors.

Pathways Involved: The compound acts as a ligand, binding to these receptors and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the hexane backbone but differ in functional groups, coordination modes, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Hexane-Linked Bis-Heterocyclic Compounds

Table 2: Antifungal Efficacy of 1,6-Bis(1-benzimidazolyl)hexane and Its Metal Complexes

Key Comparative Insights:

Coordination Chemistry :

- 1,6-Bis(1-benzimidazolyl)hexane forms stable polymeric complexes with transition metals, enhancing antifungal activity. Cu(II) and Co(II) complexes are most potent due to their redox activity and strong ligand-metal bonding .

- In contrast, 1,6-Bis(pyridine-4-carboxamido)hexane coordinates metals via pyridine and amide groups but lacks documented antifungal efficacy .

Antifungal Mechanism: Benzimidazole derivatives inhibit fungal tubulin polymerization, disrupting cell division. Metal complexes enhance this via reactive oxygen species (ROS) generation .

Structural Flexibility :

- Hexane backbones provide optimal spacing for ligand-metal interactions. Shorter chains (e.g., butane in 1,4-bis(2-thiophthalimido)butane ) reduce steric flexibility, lowering efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.